(S)-3'-Hydroxycoclaurine Hydrochloride

Vue d'ensemble

Description

(S)-3’-Hydroxycoclaurine Hydrochloride is a chemical compound that belongs to the class of benzylisoquinoline alkaloids It is a derivative of coclaurine, which is a naturally occurring compound found in various plant species

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3’-Hydroxycoclaurine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the precursor compound, (S)-Norcoclaurine.

Hydroxylation: The hydroxylation of (S)-Norcoclaurine is carried out using specific reagents and catalysts to introduce the hydroxyl group at the 3’ position.

Hydrochloride Formation: The final step involves the conversion of the hydroxylated product into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3’-Hydroxycoclaurine Hydrochloride may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3’-Hydroxycoclaurine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Applications De Recherche Scientifique

Antioxidant Activity

(S)-3'-Hydroxycoclaurine Hydrochloride exhibits significant antioxidant properties, which contribute to its potential therapeutic applications. Research indicates that this compound can effectively scavenge free radicals, protecting cells from oxidative damage. This is particularly relevant in the context of diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Case Study: Neuroprotection

A study demonstrated that this compound could reduce oxidative stress markers in neuronal cells subjected to harmful stimuli. The compound was shown to enhance the expression of antioxidant enzymes, thereby providing a protective effect against cell death induced by oxidative stress .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against various pathogens. Studies have shown that this compound possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Efficacy Against MRSA

In a controlled study, this compound demonstrated strong activity against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is critical in chronic infections .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration. The compound has been shown to mitigate neuroinflammation and promote neuronal survival.

Case Study: Alzheimer's Disease Model

In an Alzheimer’s disease model, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This suggests potential applications in managing Alzheimer's disease and other cognitive disorders .

Summary of Applications

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity | Protects neuronal cells from oxidative damage |

| Antimicrobial | Inhibits cell wall synthesis; disrupts biofilm formation | Effective against MRSA and other pathogens |

| Neuroprotective | Reduces neuroinflammation; promotes neuronal survival | Decreases amyloid-beta levels in Alzheimer's model |

Mécanisme D'action

The mechanism of action of (S)-3’-Hydroxycoclaurine Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission.

Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Norcoclaurine: The precursor to (S)-3’-Hydroxycoclaurine Hydrochloride.

(S)-Coclaurine: Another benzylisoquinoline alkaloid with similar structural features.

Uniqueness

(S)-3’-Hydroxycoclaurine Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

(S)-3'-Hydroxycoclaurine hydrochloride is a compound derived from the alkaloid family, particularly known for its various biological activities. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, potential therapeutic applications, and relevant case studies.

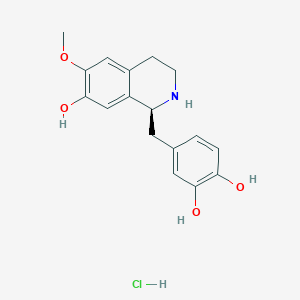

Chemical Structure and Properties

This compound has the chemical formula C17H20ClNO4 and a molecular weight of 335.8 g/mol. Its structure includes a hydroxyl group that contributes to its biological activity and interactions with biological systems.

1. Antioxidant Activity

Research indicates that (S)-3'-hydroxycoclaurine exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .

2. Antimicrobial Properties

(S)-3'-Hydroxycoclaurine has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent . The minimum inhibitory concentration (MIC) values for various strains have been documented, indicating its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 16 | Ciprofloxacin (0.125) |

| Escherichia coli | 32 | Ciprofloxacin (0.5) |

| Enterococcus faecalis | 8 | Ciprofloxacin (0.25) |

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of (S)-3'-hydroxycoclaurine. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating neurodegenerative conditions .

Case Study: Antioxidant Efficacy

A study conducted on the antioxidant effects of (S)-3'-hydroxycoclaurine involved assessing its impact on lipid peroxidation in neuronal cells. Results indicated a significant reduction in malondialdehyde levels, a marker of oxidative stress, demonstrating the compound's protective role against oxidative damage .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, (S)-3'-hydroxycoclaurine was tested against multi-drug resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy .

Pharmacological Implications

The diverse biological activities of (S)-3'-hydroxycoclaurine suggest several pharmacological implications:

- Potential Therapeutic Agent : Given its antioxidant and antimicrobial properties, this compound could be developed into a therapeutic agent for conditions associated with oxidative stress and infections.

- Combination Therapy : Its ability to enhance the efficacy of existing antibiotics makes it a candidate for combination therapies aimed at overcoming antibiotic resistance.

Propriétés

IUPAC Name |

4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCJQWKOEORQET-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138666-04-3 | |

| Record name | 1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138666-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.